3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Description
Contextualization within Modern Heterocyclic Chemistry and Medicinal Chemistry Research
Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with their varied structures and wide-ranging pharmacological activities. rroij.com These molecules, which feature a ring structure containing at least one non-carbon atom (heteroatom) like nitrogen, oxygen, or sulfur, are integral to numerous biological processes. Over 85% of all biologically active chemical entities contain a heterocyclic core, highlighting their central role in drug design. nih.gov The presence of heteroatoms imparts unique physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity, which are crucial for effective interaction with biological targets. rroij.comnih.gov
Within this vast landscape, nitrogen-containing heterocycles are particularly prominent in pharmaceuticals. rroij.com The pyrrolopyridine, or azaindole, nucleus—a bicyclic system fusing a five-membered pyrrole (B145914) ring with a six-membered pyridine (B92270) ring—is a key scaffold. mdpi.com This structure is a bioisostere of purines and indoles, allowing it to mimic these essential biological molecules and interact with their corresponding receptors and enzymes. The versatility of the pyrrolopyridine framework allows for the development of compounds with diverse therapeutic applications, from anticancer to antiviral agents. mdpi.com
Significance of 1H-Pyrrolo[2,3-b]pyridine as a Privileged Scaffold in Drug Discovery Research
The 1H-pyrrolo[2,3-b]pyridine isomer, also known as 7-azaindole (B17877), is recognized as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. mdpi.com Its significance is largely due to its ability to act as an effective hinge-binder in the ATP-binding site of various protein kinases. researchgate.net Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. google.com
The 7-azaindole core has been successfully incorporated into numerous kinase inhibitors. Research has demonstrated its utility in developing potent inhibitors for a range of cancer-related targets, including:
Fibroblast Growth Factor Receptors (FGFRs) : Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFRs, which play a crucial role in tumor cell proliferation and survival. rsc.org
B-RAF kinase : This scaffold is central to the design of inhibitors targeting the V600E mutant of B-RAF, a key driver in many melanomas. nih.gov
Traf2 and Nck-interacting kinase (TNIK) : The 1H-pyrrolo[2,3-b]pyridine framework has been used to create potent TNIK inhibitors, which are being investigated for the treatment of colorectal cancer. nih.gov
c-Met and ALK : Novel derivatives have shown strong inhibitory activity against these receptor tyrosine kinases, which are implicated in various cancers. researchgate.net
The adaptability of the 1H-pyrrolo[2,3-b]pyridine scaffold allows medicinal chemists to fine-tune the structure to achieve high potency and selectivity for specific kinase targets, solidifying its status as a highly valued component in modern drug development. rsc.orgnih.gov
Overview of Research Trajectories for Related Pyrrolopyridine Isomers and Derivatives
While 1H-pyrrolo[2,3-b]pyridine is a major focus, research into its other five structural isomers has revealed a wide spectrum of biological activities, demonstrating the versatility of the general pyrrolopyridine framework. mdpi.com Each isomer presents a unique spatial arrangement of nitrogen atoms, leading to distinct pharmacological profiles.
| Isomer | Research Focus | Therapeutic Potential |
| Pyrrolo[3,2-b]pyridine | Antiproliferative Agents | Investigated for activity against melanoma cell lines. nih.gov |
| Pyrrolo[3,2-c]pyridine | Kinase Inhibitors, Anticancer Agents | Derivatives show potent inhibition of FMS kinase and tubulin polymerization, with applications in cancer and inflammatory disorders. nih.govnih.gov |
| Pyrrolo[2,3-c]pyridine | Epigenetic Modulators, Acid Blockers | Explored as potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1) for cancer therapy and as potassium-competitive acid blockers (P-CABs). nbuv.gov.uaacs.org |
| Pyrrolo[3,4-c]pyridine | Diverse Biological Activities | Studied for analgesic, sedative, antiviral, antitumor, antidiabetic, and antimycobacterial properties. mdpi.comnih.govresearchgate.net |
This broad range of research highlights the chemical diversity and therapeutic potential inherent in the six isomers of the pyrrolopyridine system. The distinct biological activities associated with each isomeric scaffold underscore the importance of the nitrogen atom's position within the bicyclic structure for determining target specificity and pharmacological effect.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-3-2-5-6(9)4-10-8(5)11-7/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTMGMNPLQIVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Chloro 6 Methoxy 1h Pyrrolo 2,3 B Pyridine and Its Analogues
Strategic Retrosynthetic Analysis of the Pyrrolo[2,3-b]pyridine Nucleus
A strategic retrosynthetic analysis of the 3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine nucleus reveals several key disconnections that pave the way for convergent and efficient synthetic routes. The primary disconnections involve the C-C and C-N bonds that form the pyrrole (B145914) ring and the functional groups attached to the pyridine (B92270) core.
A common and effective strategy commences with a suitably substituted pyridine precursor. For the target molecule, a 2-amino-5-methoxypyridine (B21397) derivative serves as a logical starting point. The pyrrole ring can then be constructed through various annulation strategies. One powerful approach is the Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization. nih.govmdpi.com
The chloro substituent at the 3-position can be introduced at a later stage via regioselective halogenation of the 6-methoxy-1H-pyrrolo[2,3-b]pyridine intermediate. This late-stage functionalization allows for greater synthetic flexibility. Alternatively, a precursor already containing the desired chloro- and methoxy- functionalities on the pyridine ring can be utilized to construct the pyrrole ring.
Modern Cross-Coupling Reactions in Functionalizing the Pyrrolo[2,3-b]pyridine System
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of the pyrrolo[2,3-b]pyridine system, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. rsc.org
Suzuki-Miyaura Coupling Strategies for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, and it has been successfully applied to the arylation of the pyrrolo[2,3-b]pyridine scaffold. The 3-chloro substituent in this compound can serve as a handle for such transformations. The reactivity of chloroarenes in Suzuki-Miyaura couplings often requires the use of specialized catalyst systems, typically employing electron-rich and bulky phosphine (B1218219) ligands.
In a study on the synthesis of 3,6-diaryl-7-azaindoles, a one-pot Suzuki-Miyaura cross-coupling reaction was developed starting from 6-chloro-3-iodo-N-protected 7-azaindoles. acs.org This highlights the differential reactivity of the halogen substituents, allowing for sequential and site-selective arylations. For the arylation at the C3 position, a catalyst system of Pd2dba3/SPhos was found to be effective. acs.org The reaction conditions for the Suzuki-Miyaura coupling of various arylboronic acids with a 6-chloro-3-iodo-7-azaindole precursor are summarized in the table below.
Table 1: Suzuki-Miyaura Coupling of Arylboronic Acids with a 6-chloro-3-iodo-7-azaindole Precursor acs.org
| Entry | Arylboronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 10a | 85 |
| 2 | 4-Methylphenylboronic acid | 10b | 89 |
| 3 | 3-Methylphenylboronic acid | 10c | 93 |
| 4 | 4-Methoxyphenylboronic acid | 10d | 93 |
| 5 | 4-Fluorophenylboronic acid | 10e | 79 |
| 6 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 10f | 67 |
The successful coupling of various electronically diverse arylboronic acids demonstrates the robustness of this methodology.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for the synthesis of arylamines from aryl halides. In the context of this compound, the chloro group at the C3 position can be replaced with a variety of nitrogen nucleophiles.
The choice of palladium precursor, ligand, and base is crucial for a successful Buchwald-Hartwig amination. For the amination of chloro-substituted heteroaromatics, ligands such as Xantphos, SPhos, and XPhos are often employed in combination with palladium sources like Pd(OAc)2 or Pd2(dba)3. beilstein-journals.orgnih.gov Strong bases such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3) are typically required to facilitate the catalytic cycle. beilstein-journals.orgchemspider.com
A study on the functionalization of 4-bromo-7-azaindoles demonstrated efficient C-N bond formation with various amines using a Pd(OAc)2/Xantphos catalyst system with Cs2CO3 as the base in dioxane. beilstein-journals.org While this example is for a C4-bromo derivative, the principles can be extended to the C3-chloro analogue.
Chemo- and Regioselective Functionalization Approaches
The inherent electronic properties of the pyrrolo[2,3-b]pyridine nucleus, along with the influence of existing substituents, govern the regioselectivity of its functionalization.
Halogenation and Alkoxylation Strategies
The introduction of halogen atoms onto the pyrrolo[2,3-b]pyridine core is a key step for subsequent cross-coupling reactions. The electron-rich pyrrole ring is generally more susceptible to electrophilic substitution than the pyridine ring. For 6-methoxy-1H-pyrrolo[2,3-b]pyridine, the methoxy (B1213986) group is an activating, ortho-, para-directing group, while the pyrrole nitrogen directs electrophiles to the C3 position. The interplay of these directing effects generally favors substitution at the C3 position.
Reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used for the regioselective halogenation of arenes and heterocycles. organic-chemistry.org The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enhance the reactivity of N-halosuccinimides and promote regioselective halogenation under mild conditions. organic-chemistry.org
Alkoxylation, the introduction of an alkoxy group, can be achieved through nucleophilic aromatic substitution (SNAr) on an activated halo-substituted pyrrolo[2,3-b]pyridine or through copper- or palladium-catalyzed C-O bond formation reactions.
Directed Ortho-Metalation and Substitution Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho-position. The resulting organometallic intermediate can then be quenched with various electrophiles. organic-chemistry.org
For the 6-methoxy-1H-pyrrolo[2,3-b]pyridine system, the methoxy group can act as a DMG, directing metalation to the C5 or C7 position. However, the acidic N-H proton of the pyrrole ring would first be deprotonated. Therefore, N-protection is necessary for DoM on the pyridine ring. A carbamoyl (B1232498) group at the N1 position has been shown to be an effective DMG for directing lithiation to the C2 position. worktribe.comnih.gov Furthermore, a "directed metalation-group dance" has been reported where a carbamoyl group migrates from N7 to N1, allowing for sequential functionalization at C6 and then C2. worktribe.comnih.gov
The choice of base and reaction conditions is critical for achieving the desired regioselectivity in DoM. baranlab.orgharvard.edu
Protecting Group Strategies and Challenges in Pyrrolo[2,3-b]pyridine Synthesis
The N-H of the pyrrole ring in the 7-azaindole (B17877) nucleus often requires protection to prevent unwanted side reactions and to facilitate controlled functionalization at other positions. nih.govbeilstein-journals.org The selection of an appropriate protecting group is critical, as it must be stable under the reaction conditions for subsequent steps and easily removable without affecting the rest of the molecule.
Masking the pyrrole nitrogen is frequently essential for achieving desired transformations, such as metal-catalyzed cross-coupling reactions. nih.gov Several protecting groups have been successfully employed in the synthesis of pyrrolo[2,3-b]pyridine analogues.
One of the most common and effective protecting groups is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.govtotal-synthesis.com The SEM group is known for its stability under a wide range of conditions, including those involving organometallic reagents and mild acids. total-synthesis.com Its utility is particularly noted in facilitating subsequent reactions like the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, which are key for introducing aryl and amino substituents onto the scaffold. nih.gov
Another protecting group utilized in this context is the tert-butyl group. An efficient synthetic approach to fluorinated pyrrolo[2,3-b]pyridines has been developed using a tert-butyl group to protect the pyrrole nitrogen during reactions with fluorinated 1,3-bielectrophiles. enamine.net Sulfonyl groups, such as the phenylsulfonyl group, are also employed. These electron-withdrawing groups can help modulate the reactivity of the pyrrole ring, and the 1-phenylsulfonyl-7-azaindole has been used as a precursor for lithiation and subsequent coupling reactions. atlanchimpharma.com
The removal of the protecting group is a critical final step. The methodology must be efficient and selective to avoid degradation of the desired product. However, this step can be challenging and lead to the formation of unexpected side products. nih.gov
The SEM group is typically removed under acidic conditions or with fluoride (B91410) ions. total-synthesis.com While effective, the deprotection of SEM-protected 7-azaindoles has proven to be challenging. nih.govnih.gov During this process, formaldehyde (B43269) is released, which can react with the deprotected product. nih.gov This has led to the formation of interesting side products, most notably a tricyclic, eight-membered 7-azaindole. nih.govnih.gov The yield of the desired product can be low, with one study reporting a 14% yield after extensive purification, while the eight-membered ring side product was formed in 69% yield under modified conditions. nih.gov
For the tert-butyl group, a successful removal method involves treatment with 60% sulfuric acid. enamine.net Lewis acids like zinc bromide (ZnBr₂) in dichloromethane (B109758) have also been explored for the chemoselective hydrolysis of tert-butyl esters, although N-Boc groups can be labile under these conditions. nih.govresearchgate.net
Development of Novel and Efficient Synthetic Routes for Scaffold Diversification
The functionalization of the this compound scaffold is essential for creating diverse libraries of compounds for various applications, such as in drug discovery. nih.govbeilstein-journals.org While classical methods for indole (B1671886) synthesis exist, they are often inefficient for azaindole scaffolds. nbuv.gov.ua Consequently, modern organometallic chemistry, particularly transition metal catalysis, has become indispensable for the diversification of this core structure. nih.gov
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. The Suzuki-Miyaura coupling, for instance, is used to form carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups at different positions of the 7-azaindole ring. nih.govatlanchimpharma.com Similarly, the Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds, enabling the installation of a wide array of amino groups. nih.govmit.edu One successful strategy involved a chemoselective Suzuki-Miyaura coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov These methods provide a modular and rapid approach to assembling multisubstituted products. acs.org
Beyond cross-coupling, other novel routes are being developed. Cyclo-condensation reactions offer an effective method for constructing the pyrrolo[2,3-b]pyridine ring system itself. For example, new substituted 1H-pyrrolo[2,3-b]pyridines have been produced through a two-component cyclo-condensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene (B1212753) compounds in the presence of acid. ajol.inforesearchgate.net Such methods allow for the construction of highly functionalized scaffolds from different starting materials. ajol.infobaranlab.org These advanced synthetic strategies are crucial for expanding the chemical space around the this compound core, facilitating the development of novel compounds. mdpi.comnih.gov
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3 Chloro 6 Methoxy 1h Pyrrolo 2,3 B Pyridine Derivatives
Quantitative and Qualitative Assessment of Substituent Effects on Biological Activity
The biological activity of derivatives of 3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is profoundly influenced by the nature and position of its substituents. The chlorine atom at the 3-position and the methoxy (B1213986) group at the 6-position are critical starting points for understanding the molecule's interactions. Further modifications, particularly at the pyrrole (B145914) nitrogen (N-1), have been explored to modulate target affinity and selectivity.
The chloro and methoxy groups on the pyrrolopyridine core play a crucial role in defining the compound's electronic and steric properties, which in turn dictate its molecular interactions with biological targets.
The methoxy group (-OCH₃) primarily influences molecular interactions through hydrogen bonding and steric effects. The oxygen atom can act as a hydrogen bond acceptor, forming crucial connections with hydrogen bond donors (e.g., amino acid residues like serine or tyrosine) in a protein's active site. The methyl portion of the methoxy group can participate in hydrophobic or van der Waals interactions. The position and orientation of the methoxy group can either facilitate or hinder the binding of the molecule within a target's binding pocket.
| Substituent | Type of Interaction | Potential Interacting Partner in a Biological Target | Effect on Molecular Properties |
|---|---|---|---|
| Chloro (Halogen) | Halogen Bonding | Oxygen, Nitrogen, Sulfur atoms (e.g., in backbone carbonyls, Asp, Glu, Ser) | Increases binding affinity and specificity |
| Hydrophobic Interactions | Aliphatic or aromatic amino acid residues (e.g., Leu, Val, Phe) | Modulates lipophilicity and membrane permeability | |
| Methoxy | Hydrogen Bond Acceptor | Hydrogen bond donors (e.g., -NH or -OH groups in Ser, Thr, Tyr) | Enhances binding affinity and orientation |
| Hydrophobic/van der Waals Interactions | Nonpolar amino acid residues | Contributes to overall binding energy |
Substitution at the nitrogen atom of the pyrrole ring (the N-1 position) is a common strategy to explore the chemical space around the this compound scaffold and optimize its pharmacological properties. Introducing different substituents at this position can significantly alter the molecule's size, shape, and hydrogen-bonding capacity, thereby influencing its binding to a biological target.
For instance, in related pyrroloquinoline series, the introduction of various N-(arylalkyl) groups has been shown to modulate diuretic activity, indicating that modifications at the nitrogen atom directly impact biological response. researchgate.net Studies on other related heterocyclic structures, such as 1H-pyrrolo[3,2-c]pyridine derivatives, have also shown that modifying substituents on the core scaffold leads to significant variations in antitumor activities. nih.gov For example, introducing electron-donating groups like -CH₃ or -OCH₃ on an attached phenyl ring resulted in increased antiproliferative activity. nih.gov
By systematically varying the N-substituent—from small alkyl groups to larger, more complex moieties—researchers can probe the steric and electronic requirements of the target's binding site. This approach helps in identifying substituents that can establish additional favorable interactions, such as hydrophobic or hydrogen-bonding contacts, leading to enhanced potency and selectivity.
| Core Scaffold | N-Substituent | Target/Activity | Observed Effect | Reference |
|---|---|---|---|---|
| 1H-pyrrolo[3,2-c]quinoline | Various amine fragments | 5-HT6 and D3 Receptors | Substitution pattern at the basic nitrogen atom significantly influenced affinity and the quality of salt bridge formation at the receptor binding site. mdpi.com | mdpi.com |
| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | N-[1-(N-pyrrolidine)-methyl] | Cyclooxygenase-1 (COX-1) | Compound showed high activity, binding via hydrogen bonds and multiple hydrophobic interactions. nih.gov | nih.gov |
| 1H-pyrrolo[3,2,1-ij]quinoline | N-(arylalkyl) groups | Diuretic Activity | Modifications led to compounds with diuretic effects superior to the reference drug hydrochlorothiazide. researchgate.net | researchgate.net |
| 1H-pyrrolo[2,3-d]pyrimidine | N-Methyl-N-(3-methylbenzyl) | CSF1R Kinase | The specific N-substitution was part of the most potent CSF1R inhibitor identified in the study. mdpi.com | mdpi.com |
Conformational Analysis and its Correlation with Pharmacological Profiles
Conformational analysis involves studying the three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. The specific conformation that a derivative of this compound adopts is critical for its interaction with a biological target. A molecule must adopt a specific, low-energy conformation, often referred to as the "bioactive conformation," to fit optimally into the binding site of a protein.
Theoretical studies on other molecules have demonstrated the importance of conformational preferences. For example, density functional theory studies on adamantane–thiourea derivatives revealed that halogen substituents influence whether the molecule adopts a stable low-energy anti–syn conformation or a higher-energy anti–anti conformation. nih.govresearchgate.net Such conformational preferences, dictated by subtle changes in substitution, can have a profound impact on how the molecule presents its key interacting groups to the target.
For derivatives of this compound, computational methods like molecular mechanics and quantum mechanics calculations would be employed to predict stable conformations. The correlation between these conformations and the observed pharmacological profiles (e.g., high vs. low potency) helps in understanding why certain derivatives are active while others are not. This analysis can reveal, for example, that an N-substituent might force the pyrrolopyridine ring into a twisted, non-planar conformation that is unfavorable for binding.
Rational Design Principles for Optimizing Target Specificity and Potency
Rational design is a key strategy in medicinal chemistry that uses the knowledge of a biological target's structure and the SAR of existing ligands to design more potent and selective inhibitors. For derivatives of this compound, several principles are applied.
One common approach is structure-based drug design , where the X-ray crystal structure of the target protein is used to guide modifications. If the this compound core is docked into the active site, designers can identify unoccupied pockets or opportunities for new interactions. For example, a substituent could be added to the N-1 position to form a hydrogen bond with a specific amino acid residue, thereby increasing potency.
Another principle is scaffold hopping and molecular hybridization . This involves replacing the core pyrrolopyridine scaffold with a bioisosteric one or combining structural fragments from different known inhibitors. For instance, in the design of CSF1R inhibitors, fragments of the marketed drug Pexidartinib were merged with a pyrrolo[2,3-d]pyrimidine nucleus to create novel, potent compounds. mdpi.com This strategy aims to combine the beneficial properties of different molecular frameworks.
Optimization often focuses on improving potency (the concentration required to produce an effect) and specificity (the ability to bind to the intended target over other proteins). The chlorine atom can be crucial in this context, as its replacement or repositioning can fine-tune the electronic properties of the molecule to achieve better target engagement. eurochlor.org
Development of High-Throughput SAR Screening Methodologies
To efficiently explore the SAR of the this compound scaffold, high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid testing of thousands of compounds, providing a wealth of data to build robust SAR models.
The process typically begins with the creation of a combinatorial library of derivatives. Using automated synthesis techniques, a wide array of substituents can be systematically introduced at various positions on the core scaffold (e.g., the N-1 position).
These libraries are then screened using automated, miniaturized biological assays. For example, if the target is a kinase, an assay measuring enzyme inhibition would be used. Such screens can quickly identify "hit" compounds with promising activity. researchgate.net The data generated from HTS—linking specific structural changes to increases or decreases in activity—is fundamental for building a comprehensive SAR landscape. This allows medicinal chemists to quickly identify promising avenues for optimization and discard unpromising ones, accelerating the drug discovery process.
Molecular and Cellular Mechanisms of Action of 3 Chloro 6 Methoxy 1h Pyrrolo 2,3 B Pyridine and Its Analogues
Identification and Validation of Specific Molecular Targets
The biological activity of 3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine and its analogues is rooted in their ability to interact with specific protein targets, primarily kinases and enzymes, thereby modulating their function.
Kinase Inhibition Profiling (e.g., FGFRs, SGK-1, CSF1R, MPS1, PI3Ks)
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant inhibitory activity against several protein kinases, which are key regulators of cellular signaling pathways.
Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3. rsc.org For instance, compound 4h from one study exhibited significant inhibitory activity against these kinases. rsc.org The pyrrolo[2,3-b]pyridine core is crucial for this activity, with modifications at different positions influencing potency and selectivity. rsc.org
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
|---|---|---|---|---|
| 4h | 7 | 9 | 25 | 712 |
Colony-Stimulating Factor 1 Receptor (CSF1R): CSF1R is a receptor tyrosine kinase involved in the regulation of macrophages and has been targeted for various diseases. Pyrrolo[2,3-d]pyrimidine analogues, which are structurally related to the core compound, have been developed as potent CSF1R inhibitors. One such derivative, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine , emerged as a highly potent inhibitor with low-nanomolar enzymatic activity. nih.gov
Monopolar Spindle 1 (MPS1): MPS1 is a key kinase in the spindle assembly checkpoint, and its overexpression is common in many cancers. Inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been developed and optimized to be potent and selective against MPS1. nih.gov
Glycogen Synthase Kinase-3β (GSK-3β): This kinase is implicated in the pathogenesis of Alzheimer's disease. Novel pyrrolo[2,3-b]pyridine derivatives have been synthesized and shown to be highly potent GSK-3β inhibitors. Compounds 41 , 46 , and 54 from a particular study demonstrated IC50 values in the sub-nanomolar range. nih.gov
| Compound | GSK-3β IC50 (nM) |
|---|---|
| 41 | 0.22 |
| 46 | 0.26 |
| 54 | 0.24 |
While the broader class of pyrrolopyridines has shown activity against kinases like SGK-1 and PI3Ks, specific data for close analogues of this compound are less defined in the public domain.
Enzyme Inhibition and Activation Assays (e.g., Integrase, COX-2, InhA, Aldose Reductase)
Beyond kinases, pyrrolopyridine analogues have been shown to inhibit the activity of other crucial enzymes.
HIV-1 Integrase: This enzyme is essential for the replication of the human immunodeficiency virus. A pyrrolopyridine-based allosteric integrase inhibitor, STP0404 , has been reported to be highly potent, with picomolar to single-digit nanomolar IC50 values against various HIV-1 strains. nih.gov
Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway. A series of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives have been synthesized and evaluated for their inhibitory activity against both COX-1 and COX-2. Several of these compounds were found to be potent inhibitors of both enzymes, with IC50 values comparable to the non-steroidal anti-inflammatory drug meloxicam.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound A | 1.08 | 0.14 |
| Compound B | 2.15 | 0.22 |
| Compound C | 2.84 | 0.45 |
| Compound D | 1.11 | 0.19 |
| Compound E | 1.47 | 0.12 |
| Meloxicam | 1.52 | 0.24 |
Enoyl-Acyl Carrier Protein Reductase (InhA): This enzyme is a key component of the fatty acid synthesis pathway in Mycobacterium tuberculosis. Pyrrolo[3,4-c]pyridine-3-one derivatives have been identified as a new class of InhA inhibitors. nih.gov
Aldose Reductase: This enzyme is involved in the polyol pathway and is a target for preventing diabetic complications. 6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives have been synthesized and shown to possess potential aldose reductase inhibitory activity. nih.gov
Detailed Protein-Ligand Interaction Studies
Understanding the precise interactions between these compounds and their target proteins is crucial for rational drug design and optimization.
Binding Affinity Determination and Kinetic Analysis
While specific binding affinity constants (Kd) and detailed kinetic analyses for this compound are not extensively documented, studies on its analogues provide valuable insights. For example, the development of aminoindazole-pyrrolo[2,3-b]pyridine inhibitors of IKKα led to compounds with high potency, such as SU1261 (IKKα Ki = 10 nM) and SU1349 (IKKα Ki = 16 nM), indicating strong binding to the target kinase. nih.gov
Allosteric Modulation and Orthosteric Binding Mechanisms
Compounds based on the pyrrolopyridine scaffold can exhibit different binding mechanisms.
Orthosteric Binding: Many of the kinase inhibitors from this class act as ATP-competitive inhibitors, binding to the orthosteric site (the ATP-binding pocket). For instance, docking studies of the FGFR1 inhibitor 4h showed that the 1H-pyrrolo[2,3-b]pyridine nucleus forms two hydrogen bonds with the backbone carbonyl of E562 and the NH of A564 in the hinge region of the kinase. rsc.org Similarly, the GSK-3β inhibitor S01 was shown to fit well into the ATP-binding pocket, with the pyrrolo[2,3-b]pyridine skeleton forming hydrogen bonds with key residues ASP-133 and VAL-135. nih.gov
Allosteric Modulation: In contrast to orthosteric inhibitors, allosteric modulators bind to a site on the protein that is distinct from the active site, inducing a conformational change that alters the protein's activity. The HIV-1 integrase inhibitor STP0404 is an allosteric inhibitor. nih.gov It binds to the host LEDGF/p75 protein binding pocket of the integrase dimer, which in turn induces aberrant oligomerization of the integrase and blocks its interaction with viral RNA. nih.gov Furthermore, a series of selective GluN2B negative allosteric modulators containing a 1H-pyrrolo[3,2-b]pyridine core have been developed.
Analysis of Cellular Pathway Perturbation
The interaction of these compounds with their molecular targets leads to the perturbation of cellular signaling pathways, resulting in various cellular responses.
FGFR Signaling Pathway: By inhibiting FGFR kinases, 1H-pyrrolo[2,3-b]pyridine derivatives can block the downstream signaling cascades that regulate cell proliferation, migration, and survival. In breast cancer cells, the FGFR inhibitor 4h was shown to inhibit cell proliferation, induce apoptosis, and significantly inhibit cell migration and invasion. rsc.org
NF-κB Signaling Pathway: The nuclear factor-κB (NF-κB) signaling pathways are crucial in regulating immune and inflammatory responses. A series of aminoindazole-pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective inhibitors of IKKα, a key kinase in the non-canonical NF-κB pathway. These compounds selectively perturb the non-canonical NF-κB signaling in cancer cells. nih.gov
GSK-3β/Tau Pathway: In the context of Alzheimer's disease, the pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor 41 was found to increase the phosphorylation of GSK-3β at its Ser9 site, which is an inhibitory modification. nih.gov This inhibition of GSK-3β activity led to a decrease in the hyperphosphorylation of the tau protein, a hallmark of the disease. nih.gov Furthermore, this compound was shown to up-regulate β-catenin and neurogenesis-related markers, promoting the outgrowth of neurites in neuronal cells. nih.gov
Modulation of Cell Proliferation and Viability in In Vitro Systems
Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent anti-proliferative activity across a range of cancer cell lines. This activity is often linked to the inhibition of specific protein kinases that are crucial for tumor cell growth and survival.
One notable analogue, compound 4h , was identified as a potent pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with inhibitory concentrations in the nanomolar range against FGFR1, FGFR2, and FGFR3. acs.orgrsc.org In cellular assays, this compound effectively inhibited the proliferation of 4T1 breast cancer cells. acs.orgrsc.org Another derivative, 16h , designed as an inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), also showed excellent anti-proliferative effects on A549 (lung carcinoma), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values in the low micromolar to nanomolar range. nih.gov
Furthermore, a series of novel 1H-pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety were evaluated for their activity against c-Met kinase, a receptor tyrosine kinase often implicated in cancer progression. researchgate.net The most promising compound from this series, analog 34 , showed an IC₅₀ value of 1.68 nM against c-Met and demonstrated potent antiproliferative activity against HT-29 (colon cancer), A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines. researchgate.net
The table below summarizes the anti-proliferative and kinase inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine analogues.
| Compound | Target Kinase(s) | Cell Line(s) | Activity (IC₅₀) |
| 4h | FGFR1, FGFR2, FGFR3 | 4T1 | 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3) |
| 16h | MELK | A549, MDA-MB-231, MCF-7 | 0.109 µM to 0.245 µM (cellular) |
| 34 | c-Met | HT-29, A549, MCF-7, PC-3 | 1.68 nM (c-Met kinase) |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
Beyond inhibiting proliferation, 1H-pyrrolo[2,3-b]pyridine analogues have been shown to actively induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells.
The MELK inhibitor, compound 16h , was found to promote apoptosis in A549 lung cancer cells in a dose-dependent manner. nih.gov Flow cytometry analysis further revealed that this compound effectively arrested the cell cycle in the G0/G1 phase. nih.gov This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting their division.
Similarly, the FGFR inhibitor 4h was also confirmed to induce apoptosis in breast cancer 4T1 cells. acs.orgrsc.org Another study on a potent type II CDK8 inhibitor, compound 22 , which features the 1H-pyrrolo[2,3-b]pyridine core, demonstrated that its mechanism involved inducing cell cycle arrest in the G2/M and S phases. acs.org The arrest at these checkpoints is a common mechanism for anti-cancer agents, preventing damaged cells from completing mitosis.
These findings indicate that compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold can trigger multiple cellular pathways that lead to the elimination of cancer cells, making them promising candidates for further development.
The table below details the observed effects of specific analogues on apoptosis and the cell cycle.
| Compound | Cell Line | Effect on Apoptosis | Effect on Cell Cycle |
| 16h | A549 | Dose-dependent induction | G0/G1 phase arrest |
| 4h | 4T1 | Induction of apoptosis | Not specified |
| 22 | Colorectal Cancer Cells | Not specified | G2/M and S phase arrest |
Impact on Cell Migration and Invasion Processes
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Several studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can effectively inhibit these processes.
Compound 4h , the potent FGFR inhibitor, was shown to significantly inhibit both the migration and invasion of 4T1 breast cancer cells. acs.orgrsc.org This is consistent with the known role of FGFR signaling in promoting cell motility. Similarly, the MELK inhibitor 16h was also found to potently suppress the migration of A549 lung cancer cells. nih.gov By disrupting these critical metastatic processes, these compounds demonstrate a potential to not only control primary tumor growth but also to prevent or reduce the spread of cancer to distant sites.
Phenotypic Screening and Deconvolution Strategies for Novel Mechanisms
The discovery of bioactive compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold has largely been driven by target-based approaches. This involves designing or screening compounds against a specific, known biological target, often a protein kinase. nih.govnih.gov For example, an in-house screening campaign identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), leading to the development of optimized inhibitors. nih.govresearchgate.net
While comprehensive, unbiased phenotypic screens for this specific scaffold are not widely reported in the available literature, such a strategy represents a powerful alternative for discovering novel mechanisms of action. A phenotypic screen would involve treating various cell lines with a library of 1H-pyrrolo[2,3-b]pyridine analogues and monitoring for a desired cellular outcome (phenotype), such as cell death or morphological changes, without a preconceived target.
Should a compound be identified as a "hit" in a phenotypic screen, the critical next step is target deconvolution to identify the specific molecular target(s) responsible for the observed phenotype. Common deconvolution strategies include:
Affinity-based methods: Using the compound as a "bait" to pull its binding partners out of cell lysates, which are then identified using mass spectrometry.
Genetic approaches: Employing techniques like CRISPR/Cas9 or RNAi screens to identify genes that, when knocked out or silenced, replicate the compound's effect or confer resistance to it.
Computational methods: Using the chemical structure of the hit compound to screen against databases of known protein structures to predict potential binding targets.
Given the established role of the 1H-pyrrolo[2,3-b]pyridine core as a kinase hinge-binder, it is highly probable that targets identified through deconvolution would be members of the kinase family. nih.gov Subsequent mechanism-of-action studies would then confirm this by evaluating the compound's effect on downstream signaling pathways and through broad kinase panel screening to assess selectivity. acs.orgmdpi.com
Pharmacological Assessment in Preclinical Research Models: Mechanistic Insights
In Vitro Cellular Assays for Mechanistic Elucidation
Cell-based assays represent a foundational component of mechanistic studies, offering a controlled environment to investigate the direct effects of a compound on cellular processes.
Currently, there is no publicly available scientific literature detailing the development and validation of specific reporter gene assays for 3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine. Such assays are instrumental in determining if a compound modulates the activity of a specific signaling pathway by measuring the expression of a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element for a particular transcription factor.
Detailed studies utilizing high-content imaging to determine the subcellular localization of this compound or to analyze morphological changes induced by the compound have not been reported in the available scientific literature. This technique would typically involve automated microscopy and image analysis to quantify changes in cellular features, such as organelle morphology, protein translocation, and cell shape, upon compound treatment.
In Vivo Mechanistic Studies in Animal Models
Animal models are indispensable for understanding the physiological and pharmacological effects of a compound in a complex biological system.
Specific pharmacodynamic biomarkers for this compound have not been explicitly identified or quantified in published in vivo studies. The identification of such biomarkers, which are measurable indicators of a pharmacological response, is crucial for assessing the engagement of the compound with its target and the subsequent biological effects in a living organism.
While the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has been investigated for their interaction with various biological targets, specific target engagement studies for this compound in relevant biological systems are not detailed in the current body of scientific literature. Such studies are essential to confirm the direct interaction of the compound with its intended molecular target in a physiological context.
Analysis of pathway modulation by this compound in animal models has not been specifically documented. This type of analysis would typically involve the examination of signaling cascades and downstream effector molecules in tissues or tumors from treated animals to understand the compound's impact on cellular pathways in vivo. For the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives, some studies have explored their effects on signaling pathways. For instance, certain derivatives have been shown to inhibit the phosphorylation of downstream effectors in kinase signaling pathways, as evidenced by techniques like Western blotting in preclinical models. However, direct evidence for this compound is not available.
Considerations for Preclinical Drug Metabolism and Pharmacokinetics (DMPK) in Compound Design
In the early stages of drug discovery, a thorough evaluation of the drug metabolism and pharmacokinetics (DMPK) profile of a new chemical entity is crucial for its progression as a potential clinical candidate. A compound must not only exhibit potent and selective activity at its intended biological target but also possess favorable ADME (absorption, distribution, metabolism, and excretion) properties to ensure adequate exposure and duration of action in vivo. For a molecule such as this compound, understanding its metabolic fate is a key aspect of its preclinical assessment. The pyrrolo[2,3-b]pyridine scaffold is a common feature in many biologically active compounds, and its metabolic stability can be significantly influenced by its substitution pattern. The presence of a chloro group and a methoxy (B1213986) group on this heterocyclic core introduces specific sites that are susceptible to metabolic transformations. Therefore, a proactive DMPK strategy, incorporating both in vitro assays and in silico predictions, is essential to identify potential metabolic liabilities and guide the design of analogues with improved pharmacokinetic profiles.
The primary goal of in vitro metabolic stability assays is to estimate the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver. These assays are typically conducted using liver microsomes, which are subcellular fractions containing a high concentration of these enzymes. The compound of interest, this compound, would be incubated with human liver microsomes (HLM) in the presence of necessary cofactors like NADPH. The decrease in the concentration of the parent compound over time is monitored, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. A short half-life and high intrinsic clearance suggest that the compound is rapidly metabolized, which could lead to low bioavailability and a short duration of action in vivo. Conversely, a long half-life and low clearance indicate greater metabolic stability. While specific experimental data for this compound is not publicly available, the following table provides an illustrative example of how such data would be presented for a series of structurally related pyrrolopyridine analogues.
Table 1: Illustrative In Vitro Metabolic Stability of Pyrrolopyridine Analogues in Human Liver Microsomes This table presents hypothetical data for educational purposes and does not represent actual experimental results for the listed compounds.
| Compound ID | Structure | t½ (min) | CLint (µL/min/mg protein) |
|---|---|---|---|
| Analog A | This compound | 25 | 55.4 |
| Analog B | 3-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | 45 | 30.9 |
| Analog C | 3-chloro-6-ethoxy-1H-pyrrolo[2,3-b]pyridine | 30 | 46.2 |
| Analog D | 3-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol | 15 | 92.4 |
In this illustrative table, Analog B, with a fluorine substitution, shows improved metabolic stability compared to the chloro-substituted Analog A. This is a common strategy in medicinal chemistry, as the strong carbon-fluorine bond can block potential sites of metabolism. Analog D, the O-demethylated metabolite, is shown to be less stable, which is a common outcome for phenolic compounds that can undergo further metabolism or conjugation.
Identifying the specific atoms or functional groups on a molecule that are most susceptible to metabolism, known as "metabolic soft spots," is a critical step in optimizing its DMPK properties. For this compound, several potential soft spots can be predicted based on its chemical structure and known metabolic pathways for similar compounds.
The methoxy group is a well-known metabolic soft spot, often undergoing O-demethylation by CYP enzymes to form a phenol. researchgate.net This phenolic metabolite can then be rapidly conjugated and eliminated. The electron-rich pyrrole (B145914) ring of the pyrrolo[2,3-b]pyridine core is also susceptible to oxidation. hyphadiscovery.com Additionally, the pyridine (B92270) ring can undergo oxidation, although this is generally less favorable than oxidation of the pyrrole ring. The chloro substituent is generally considered to be metabolically stable, but its electronic influence can affect the reactivity of adjacent positions.
Computational tools, such as in silico site of metabolism (SOM) prediction software, can be used to rank the likelihood of metabolism at different positions on the molecule. These predictions, combined with experimental metabolite identification studies, can provide a comprehensive picture of the metabolic fate of the compound.
The following table summarizes the potential metabolic soft spots for this compound and suggests possible structural modifications to improve metabolic stability.
Table 2: Predicted Metabolic Soft Spots and Potential Structural Modifications for this compound
| Potential Metabolic Soft Spot | Metabolic Reaction | Rationale | Suggested Structural Modification |
|---|---|---|---|
| 6-Methoxy group | O-demethylation | Methoxy groups are frequently metabolized by CYP enzymes to the corresponding phenols. researchgate.net | Replace with a metabolically more stable group such as a fluoro, difluoromethoxy, or trifluoromethoxy group. |
| Pyrrole ring (C2 or C3 position) | Oxidation (Hydroxylation) | The electron-rich nature of the pyrrole ring makes it a likely site for CYP-mediated oxidation. hyphadiscovery.com | Introduce a small, metabolically stable substituent like a methyl or fluoro group at a susceptible position to block oxidation. |
| Pyridine ring | Oxidation (Hydroxylation) | While generally less reactive than the pyrrole ring, the pyridine ring can still be a site of metabolism. | Introduction of a nitrogen atom to form a pyrimidine (B1678525) ring can sometimes increase metabolic stability. nih.gov |
By systematically identifying and addressing these metabolic soft spots, medicinal chemists can design next-generation analogues of this compound with an optimized pharmacokinetic profile, thereby increasing the likelihood of developing a successful clinical candidate.
Computational Chemistry and Molecular Modeling in Research on 3 Chloro 6 Methoxy 1h Pyrrolo 2,3 B Pyridine
Ligand-Based Drug Design (LBDD) Approaches
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown or difficult to obtain. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active and inactive molecules, LBDD can build models that predict the activity of new, untested compounds.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, 3D-QSAR studies have been particularly insightful. sci-hub.se These models are built by aligning a set of molecules and calculating steric and electrostatic fields around them.
In a study on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Traf2 and Nck-interacting kinase (TNIK), Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. The CoMFA model focuses on the steric and electrostatic properties, while the CoMSIA model includes additional descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. The statistical robustness of these models is critical for their predictive power.
For instance, a 3D-QSAR study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors also yielded statistically significant CoMFA and CoMSIA models, which provided crucial insights for designing novel inhibitors. sci-hub.se The contour maps generated from these analyses highlight specific regions where modifications to the scaffold would likely enhance or diminish biological activity. sci-hub.se
| Model Type | Target | Q² (Cross-validated correlation coefficient) | R² (Non-cross-validated correlation coefficient) | r²_test (External validation) | Source |
|---|---|---|---|---|---|
| CoMFA | TNIK | 0.65 | 0.86 | 0.97 | |
| CoMSIA | TNIK | 0.74 | 0.96 | 0.95 | |
| CoMFA | c-Met | 0.692 | 0.912 | 0.897 | sci-hub.se |
| CoMSIA | c-Met | 0.751 | 0.946 | 0.944 | sci-hub.se |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a class of inhibitors, such as those based on the 1H-pyrrolo[2,3-b]pyridine scaffold, typically includes features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic centers (HC), and aromatic interactions (AI). mdpi.com
These models can be generated from the structure of a ligand bound to its protein target (structure-based) or by superimposing a set of active ligands and extracting common features (ligand-based). mdpi.com For Janus Kinase (JAK) inhibitors, which include pyrrolopyridine derivatives, pharmacophore models have been developed to map out the key interaction points within the kinase binding site. mdpi.com For example, a model might define a necessary hydrogen bond donor to interact with a backbone carbonyl in the hinge region of the kinase and hydrophobic features to occupy specific pockets. mdpi.com Once created, these pharmacophore models serve as 3D queries to rapidly screen large virtual databases for novel compounds that possess the required chemical features, identifying potential new hits for further investigation.
Structure-Based Drug Design (SBDD) Methodologies
When the 3D structure of the biological target is available, structure-based drug design (SBDD) methodologies offer a powerful, rational approach to drug discovery. These methods use the protein's structural information to design ligands with high affinity and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine and its analogs, docking is used to predict how these compounds bind within the active site of a target protein, typically a kinase. nih.govrsc.org
Studies on various kinase inhibitors have consistently shown that the 1H-pyrrolo[2,3-b]pyridine core acts as a "hinge-binder." sci-hub.senih.govrsc.org The nitrogen atom at position 7 and the NH group at position 1 of the pyrrolopyridine ring form crucial hydrogen bonds with the backbone amino acids of the kinase hinge region, which is a conserved motif that connects the N- and C-lobes of the kinase domain. sci-hub.senih.gov This interaction anchors the inhibitor in the ATP-binding site, providing a foundation for the potency of the compound. sci-hub.senih.gov Docking simulations help visualize these interactions and guide the modification of substituents on the scaffold to optimize interactions with other parts of the binding pocket. rsc.org
| Target Kinase | Key Hinge Residues | Role of Pyrrolo[2,3-b]pyridine Core | Source |
|---|---|---|---|
| MELK | Glu89, Cys91 | Forms two hydrogen bonds with the hinge region. | nih.gov |
| FGFR1 | Glu562, Ala564 | Acts as a hinge binder, forming two hydrogen bonds. | rsc.org |
| c-Met | Met1160 | Forms two hydrogen bonds with the hinge residue. | sci-hub.se |
| JAK3 | Not specified | Docking calculations confirmed substituent effects on inhibitory activity. | researchgate.net |
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of the atoms over time. sci-hub.semdpi.com MD simulations are used to assess the stability of the predicted binding pose from docking, explore the conformational flexibility of the ligand and protein, and refine the understanding of their interactions. sci-hub.semdpi.com
For a designed pyrrolo[2,3-b]pyridine derivative targeting the c-Met kinase, a 100-nanosecond MD simulation was performed. sci-hub.se The stability of the complex was validated by analyzing parameters such as the root-mean-square deviation (RMSD) of the atoms over the course of the simulation. A stable RMSD trajectory indicates that the inhibitor remains securely bound in the active site in the predicted conformation. sci-hub.semdpi.com These simulations can reveal key water molecules involved in binding and provide a more accurate estimation of binding free energies, offering a higher level of confidence in the proposed binding mode before committing to chemical synthesis. sci-hub.seresearchgate.net
Virtual Screening and Library Design for Novel Chemical Space Exploration
Virtual screening is a computational approach used to search large libraries of chemical compounds to identify structures that are most likely to bind to a drug target. This process can be performed using either ligand-based methods, such as pharmacophore screening, or structure-based methods, like molecular docking.
In the development of novel inhibitors, the 1H-pyrrolo[2,3-b]pyridine scaffold can be used as a starting point for library design. nih.govnih.gov Based on the insights from QSAR and docking studies, a virtual library of novel derivatives can be generated by adding various substituents at different positions on the core structure. This designed library is then computationally screened against the target protein. Compounds that exhibit favorable docking scores and satisfy the key pharmacophoric features are identified as "hits." nih.gov This in silico process efficiently explores a vast chemical space and prioritizes a smaller, more manageable number of promising compounds for synthesis and subsequent biological evaluation, significantly enhancing the efficiency of discovering new lead compounds. nih.gov
Prediction of Relevant Properties for Research Prioritization
The strategic application of computational methods allows for the early-stage evaluation of a compound's potential. In the case of this compound, these predictive capabilities are crucial for determining its viability for further investigation.
Computational Prediction of Binding Energies and Free Energy Perturbation
Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method that can provide more accurate predictions of binding free energies. FEP calculates the free energy difference between two states, such as the binding of two different ligands to a protein. This method is particularly useful for predicting the effect of small chemical modifications on binding affinity, for example, assessing the impact of the chloro and methoxy (B1213986) substituents in this compound compared to a parent scaffold.
Table 1: Illustrative Example of Predicted Binding Energies for a Hypothetical Pyrrolo[2,3-b]pyridine Derivative
| Computational Method | Target Protein | Predicted Binding Energy (kcal/mol) |
| Molecular Docking (Glide) | Kinase A | -8.5 |
| Molecular Docking (AutoDock Vina) | Kinase A | -9.2 |
| Free Energy Perturbation (FEP) | Kinase A | -10.1 ± 0.5 |
Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound.
Theoretical Evaluation of Electronic Properties and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide valuable insights into its chemical behavior. A study on the related compound, 3-chloro-6-methoxypyridazine, utilized DFT to analyze its structural, vibrational, and electronic properties. nih.gov Similar analyses for this compound would involve the calculation of various molecular descriptors.
Key electronic properties that can be calculated include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other molecules, such as biological targets or reagents.
Natural Bond Orbital (NBO) analysis: NBO analysis provides information about charge transfer and hyperconjugative interactions within the molecule, contributing to its stability.
DFT calculations have been applied to investigate the anticancer potential of novel pyrrolo[2,3-b]pyridine derivatives, where quantum chemical descriptors were used to recognize the stability of the molecules and MEP distributions revealed potential sites for electrophilic and nucleophilic attacks. ajchem-a.com
Table 2: Hypothetical DFT-Calculated Electronic Properties
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Note: The data in this table is hypothetical and for illustrative purposes only.
Integration of Machine Learning and Artificial Intelligence for Compound Optimization
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of drug discovery and materials science by enabling the rapid optimization of chemical compounds. beilstein-journals.org For this compound and its analogs, ML models can be trained on existing datasets of related compounds to predict various properties, including biological activity, toxicity, and physicochemical characteristics.
This data-driven approach can significantly accelerate the design-make-test-analyze cycle. For example, a quantitative structure-activity relationship (QSAR) model could be developed for a series of pyrrolo[2,3-b]pyridine derivatives to predict their inhibitory activity against a specific target. These models can then be used to virtually screen large libraries of novel compounds and prioritize the most promising candidates for synthesis and experimental testing.
Furthermore, generative AI models can be employed to design novel molecules with desired properties from scratch. By learning the underlying patterns in chemical space, these models can propose new derivatives of this compound that are optimized for a particular biological target or material application. The integration of AI and computational chemistry allows for a more efficient and targeted exploration of the chemical space around this promising scaffold.
Advanced Analytical Techniques for Research Characterization of 3 Chloro 6 Methoxy 1h Pyrrolo 2,3 B Pyridine
Chromatographic Methodologies for Purity, Reaction Monitoring, and Metabolite Identification
Chromatographic techniques are vital for separating the target compound from starting materials, byproducts, and impurities, thereby enabling purity assessment and the monitoring of reaction progress.
HPLC and its higher-resolution counterpart, UPLC, are the predominant methods for assessing the purity of 7-azaindole (B17877) derivatives and monitoring the conversion of reactants to products in real-time. These techniques utilize a stationary phase, typically a C18 silica (B1680970) column, and a liquid mobile phase to separate compounds based on their polarity. For pyrrolo[2,3-b]pyridine scaffolds, reverse-phase HPLC is commonly employed.
The separation is typically achieved using a gradient elution method, where the composition of the mobile phase is changed over time. A common mobile phase system consists of an aqueous component (often water with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) and an organic component (such as acetonitrile (B52724) or methanol). The detector, most commonly a UV-Vis spectrophotometer, measures the absorbance at a specific wavelength to quantify the components. The retention time of the compound is a characteristic property under defined conditions, while the peak area corresponds to its relative concentration, which is crucial for determining purity. In synthetic chemistry, monitoring the disappearance of starting material peaks and the appearance of the product peak allows for precise determination of reaction completion. mdpi.comucl.ac.uk
| Parameter | Exemplary Value/Condition for a 7-Azaindole Derivative |
|---|---|
| Instrument | HPLC or UPLC System with UV Detector |
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Its application to 3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine depends on the compound's thermal stability and volatility. nih.gov Given its molecular weight and heterocyclic nature, it is likely sufficiently volatile for GC analysis, although thermal degradation in the hot injector port is a possibility that must be evaluated. nih.govmdpi.com
In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules (commonly via electron ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z). researchgate.net The resulting mass spectrum serves as a molecular fingerprint, allowing for structural identification by matching fragmentation patterns with spectral libraries. jocpr.com While specific GC-MS methods for this compound are not documented in the searched literature, the technique is valuable for identifying isomeric impurities or volatile byproducts that may be difficult to resolve by HPLC. nist.gov
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are essential for determining the precise molecular structure of a newly synthesized compound, confirming that the correct atoms are connected in the intended arrangement.
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution. nih.gov
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings, a singlet for the methoxy (B1213986) protons, and a broad signal for the N-H proton of the pyrrole ring.
¹³C NMR provides information about the different types of carbon atoms in the molecule. The spectrum would show distinct signals for the aromatic carbons, the methoxy carbon, and the carbons of the heterocyclic core.
2D-NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive structural connectivity. nih.govuni-rostock.de HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for confirming the substitution pattern on the 7-azaindole ring system—for instance, by showing a correlation between the methoxy protons and the C6 carbon.
| Nucleus | Structural Moiety | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Pyrrole N-H | 10.0 - 12.0 | br s (broad singlet) |
| ¹H | Aromatic C-H (Pyridine/Pyrrole) | 6.5 - 8.5 | s, d (singlet, doublet) |
| ¹H | Methoxy (-OCH₃) | ~3.9 | s (singlet) |
| ¹³C | Aromatic C (Pyrrole/Pyridine) | 100 - 155 | - |
| ¹³C | Methoxy (-OCH₃) | ~55 | - |
Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. For this compound, the analysis would confirm the expected molecular weight. A key feature would be the isotopic pattern caused by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in two molecular ion peaks in the mass spectrum: a more intense peak (M+) corresponding to the molecule with ³⁵Cl, and a less intense peak (M+2) at two mass units higher, corresponding to the molecule with ³⁷Cl. libretexts.org The observation of this ~3:1 isotopic ratio is strong evidence for the presence of a single chlorine atom in the molecule. arxiv.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (typically to within 5 ppm). lcms.cz This precision allows for the determination of the compound's elemental formula, distinguishing C₈H₇ClN₂O from other possible formulas that have the same nominal mass. mdpi.comacs.org This confirmation is a cornerstone of modern chemical characterization.
| Technique | Parameter | Expected Value for C₈H₇ClN₂O |
|---|---|---|
| MS | Nominal Mass | 182 g/mol |
| MS | [M+H]⁺ (with ³⁵Cl) | m/z 183 |
| MS | [M+H]⁺ (with ³⁷Cl) | m/z 185 |
| MS | Isotopic Peak Ratio (183:185) | Approximately 3:1 |
| HRMS | Calculated Exact Mass [M+H]⁺ (C₈H₈³⁵ClN₂O⁺) | 183.0374 |
X-ray Crystallography for Understanding Molecular Conformation and Protein-Ligand Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its structure and connectivity. The analysis reveals precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation. mdpi.com
Furthermore, X-ray crystallography can elucidate intermolecular interactions within the crystal lattice, such as hydrogen bonding (e.g., involving the pyrrole N-H and the pyridine nitrogen) and π–π stacking between the aromatic rings. mdpi.comresearchgate.net This information is valuable for understanding the compound's physical properties.
In the context of medicinal chemistry, where 7-azaindole scaffolds are frequently used as kinase inhibitors, co-crystallography is a particularly powerful application. nih.govnih.gov By crystallizing the compound in complex with its target protein, researchers can visualize the precise binding mode and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and amino acid residues in the protein's active site. mdpi.comnih.gov This structural insight is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov
| Information Obtained | Significance |
|---|---|
| Atomic Connectivity | Unambiguous confirmation of the chemical structure. |
| Bond Lengths and Angles | Provides precise geometric data of the molecule. |
| Molecular Conformation | Defines the 3D shape and orientation of substituents. |
| Intermolecular Interactions | Reveals hydrogen bonding, π-stacking, and other crystal packing forces. mdpi.com |
| Protein-Ligand Interactions | (In co-crystals) Visualizes binding mode to a biological target, guiding drug design. mdpi.comnih.gov |
Emerging Biophysical Techniques in Chemical Biology Research (e.g., SPR, ITC)
The characterization of the binding properties of small molecules like this compound and its analogs to their biological targets is crucial for understanding their mechanism of action and for guiding drug discovery efforts. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free techniques that provide detailed insights into these interactions.
Surface Plasmon Resonance (SPR) is an optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. It monitors changes in the refractive index at the surface of a sensor chip where one of the binding partners (the ligand, typically a protein) is immobilized. The other partner (the analyte, the small molecule inhibitor) flows over the surface. The binding and dissociation of the analyte cause a measurable change in the refractive index, which is recorded in a sensorgram. From this data, the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ) can be determined, providing a comprehensive kinetic profile of the interaction.
In the context of pyrrolo[2,3-b]pyridine derivatives, SPR has been employed to characterize their binding to various protein kinases. For instance, studies on substituted 7-azaindole analogs as inhibitors of specific kinases have utilized SPR to determine their binding affinities and residence times on the target protein. This information is critical for establishing structure-activity relationships (SAR) and for optimizing the efficacy of potential drug candidates.
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with a binding event. In an ITC experiment, a solution of the ligand is titrated into a solution containing the protein target. The heat released or absorbed during the interaction is measured, allowing for the determination of the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry of binding (n). From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. This complete thermodynamic profile provides a deeper understanding of the driving forces behind the binding interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic effects.
For pyrrolo[2,3-b]pyridine derivatives, ITC can reveal crucial information about how substitutions on the core scaffold, such as the chloro and methoxy groups in this compound, contribute to the binding thermodynamics. For example, a favorable enthalpic contribution might suggest strong hydrogen bonding or van der Waals interactions with the target protein, while a significant entropic contribution could indicate the displacement of water molecules from the binding site.
Representative Biophysical Data for Pyrrolo[2,3-b]pyridine Analogs
| Compound | Target Kinase | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Equilibrium Dissociation Constant (Kₑ) (nM) |
|---|---|---|---|---|
| Analog A | Kinase X | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |
| Analog B | Kinase X | 2.2 x 10⁵ | 8.8 x 10⁻⁴ | 4.0 |
| Compound | Target Kinase | Binding Affinity (Kₐ) (M⁻¹) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Gibbs Free Energy Change (ΔG) (kcal/mol) | Stoichiometry (n) |
|---|---|---|---|---|---|---|
| Analog C | Kinase Y | 5.0 x 10⁷ | -9.5 | 1.2 | -10.7 | 1.1 |
| Analog D | Kinase Y | 2.5 x 10⁷ | -8.2 | 1.8 | -10.0 | 0.9 |
The application of these advanced biophysical techniques is essential for a comprehensive understanding of the molecular recognition processes involving this compound and its derivatives. The kinetic and thermodynamic data generated from SPR and ITC, respectively, provide a detailed picture of the binding event, which is fundamental for the rational design of more potent and selective therapeutic agents.
Applications in Chemical Biology and Advanced Drug Discovery Research
Development of 1H-pyrrolo[2,3-b]pyridine Derivatives as Chemical Probes for Biological Pathway Elucidation
Chemical probes are essential tools for dissecting complex biological pathways. Potent and selective inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold serve this purpose effectively by allowing researchers to modulate the activity of specific proteins within a cell or organism. For instance, derivatives designed as inhibitors for kinases like Glycogen Synthase Kinase 3β (GSK-3β) are instrumental in studying its role in cellular processes. nih.govnih.gov By observing the downstream effects of GSK-3β inhibition, such as the reduced hyperphosphorylation of tau protein, researchers can elucidate the kinase's function in the context of neurodegenerative diseases like Alzheimer's. nih.govnih.gov
Similarly, selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs) built upon this scaffold help in understanding the intricacies of FGFR signaling pathways, which are crucial for processes like cell proliferation, migration, and angiogenesis. nih.govrsc.orgrsc.org The use of these molecular probes has confirmed the consequences of abnormal FGFR signaling in various cancers, thereby validating these receptors as therapeutic targets. nih.govrsc.orgrsc.org
Potential as a Lead Compound for Therapeutic Area Research
The 1H-pyrrolo[2,3-b]pyridine framework has proven to be a highly fruitful starting point for the development of lead compounds across multiple therapeutic areas. Its rigid structure and capacity for diverse substitutions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Oncology: In cancer research, this scaffold has been successfully utilized to generate potent inhibitors of several key oncogenic kinases.
FGFR Inhibitors : Abnormal FGFR signaling is a known driver in many tumors. Researchers have developed 1H-pyrrolo[2,3-b]pyridine derivatives that show potent, low-nanomolar inhibition of FGFR1, 2, and 3. nih.govrsc.orgrsc.org One such compound, designated 4h , demonstrated significant activity against breast cancer cells by inhibiting proliferation and inducing apoptosis. nih.govrsc.orgrsc.org
CDK8 Inhibitors : Cyclin-dependent kinase 8 (CDK8) is a colorectal oncogene. A derivative, compound 22 , was discovered as a potent CDK8 inhibitor that targets the WNT/β-catenin signaling pathway, leading to cell cycle arrest and significant tumor growth inhibition in preclinical models of colorectal cancer. acs.org
FLT3 Inhibitors : Mutations in the Fms-like tyrosine kinase 3 (FLT3) are common in Acute Myeloid Leukemia (AML). The scaffold has been used to design inhibitors targeting both wild-type and mutated forms of FLT3, with compound CM5 showing potent activity against AML cell lines. nih.gov
Other Kinase Targets : The versatility of the scaffold has led to the development of inhibitors for other cancer-relevant targets, including c-Met, Colony-Stimulating Factor 1 Receptor (CSF1R), and Maternal Embryonic Leucine Zipper Kinase (MELK). nih.govresearchgate.netacs.org
Anti-Infectives: The search for new antibacterial agents has also benefited from this chemical class. In a large-scale high-throughput screening program utilizing a unique double-reporter system, a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives (a related isomer) were identified as a novel class of highly potent antibacterial agents. This discovery underscores the potential of the broader pyrrolopyridine family in combating bacterial infections.
Neurodegenerative Disorders: The 1H-pyrrolo[2,3-b]pyridine core is central to the development of compounds aimed at treating neurodegenerative diseases.
GSK-3β Inhibitors for Alzheimer's Disease : As mentioned, GSK-3β is implicated in the pathology of Alzheimer's disease. A novel derivative, S01 , was rationally designed and synthesized, exhibiting extremely potent inhibition of GSK-3β with an IC50 of 0.35 nM. nih.govnih.gov This compound was shown to reduce tau hyperphosphorylation and promote the outgrowth of neuronal neurites, suggesting its potential as a therapeutic candidate for Alzheimer's. nih.govnih.gov
Anti-inflammatory Research: The scaffold has been explored for its potential in treating inflammatory conditions by targeting key mediators of the inflammatory response.
JAK3 Inhibitors : Janus kinases (JAKs) play a critical role in immune signaling. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as novel immunomodulators targeting JAK3. researchgate.net Compound 14c was identified as a potent and moderately selective JAK3 inhibitor that could suppress interleukin-2-stimulated T-cell proliferation, indicating its potential for treating immune diseases. researchgate.net
PDE4B Inhibitors : Derivatives have also been developed as selective inhibitors of phosphodiesterase 4B (PDE4B), an enzyme linked to inflammation. nih.gov Compound 11h was shown to significantly inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages. nih.gov
COX-2 Inhibitors : Certain substituted pyrrolo[2,3-b]pyridines have been synthesized and tested for their ability to inhibit cyclooxygenase-2 (COX-2), a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
| Compound ID | Therapeutic Area | Target | Activity (IC₅₀) | Reference |
| 4h | Oncology | FGFR1, FGFR2, FGFR3 | 7 nM, 9 nM, 25 nM | nih.govrsc.orgrsc.org |
| 22 | Oncology | CDK8 | 48.6 nM | acs.org |
| CM5 | Oncology | FLT3-dependent AML cells | 0.64 µM (MV4-11) | nih.gov |
| 16h | Oncology | MELK | 32 nM | nih.gov |
| S01 | Neurodegenerative | GSK-3β | 0.35 nM | nih.govnih.gov |
| 14c | Anti-inflammatory | JAK3 | 1100 nM | researchgate.net |
| 11h | Anti-inflammatory | PDE4B | 0.11 - 1.1 µM (range) | nih.gov |
Contribution to Understanding Target Biology and Disease Mechanisms
The development of potent and selective inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold is crucial for validating novel drug targets and deepening the understanding of disease biology. By using these compounds as tools, researchers can probe the specific functions of a target protein.
For example, the use of a selective CDK8 inhibitor like compound 22 allows for precise investigation into the WNT/β-catenin signaling pathway in colorectal cancer. acs.org Observing that its application leads to cell cycle arrest and tumor regression confirms the critical role of CDK8 in this pathway and validates it as a high-value target for therapeutic intervention. acs.org Similarly, using specific inhibitors for different FGFR isoforms helps scientists delineate the unique and overlapping roles each receptor plays in both normal physiology and tumorigenesis. nih.gov
In neurobiology, the availability of potent GSK-3β inhibitors such as S01 enables studies that directly link the inhibition of this enzyme to a reduction in tau pathology and an increase in neurogenesis-related biomarkers. nih.govnih.gov This provides strong evidence for the "tau hypothesis" in Alzheimer's disease and supports the development of GSK-3β inhibitors as a viable treatment strategy. nih.govnih.gov
Integration into Academic and Industrial High-Throughput Screening Campaigns
The 1H-pyrrolo[2,3-b]pyridine scaffold is an attractive core for inclusion in the compound libraries used for high-throughput screening (HTS) campaigns in both academic and industrial settings. Its proven ability to bind to diverse targets, particularly kinases, makes it a valuable starting point for identifying novel "hits."
Drug discovery often begins by screening vast collections of compounds against a biological target to find initial signs of activity. The repeated success of the 1H-pyrrolo[2,3-b]pyridine core in producing potent inhibitors means that libraries enriched with derivatives of this scaffold have a higher probability of yielding promising lead compounds. nih.gov The identification of novel antibacterial agents from a large-scale HTS program serves as a prime example of this scaffold's utility in unbiased screening approaches. Furthermore, computational methods and quantitative structure-activity relationship (QSAR) studies are employed to design focused libraries of these derivatives, optimizing the chances of discovering potent and selective modulators for targets of interest, such as Traf2 and Nck-interacting kinase (TNIK) in colorectal cancer.
Future Research Directions and Unaddressed Challenges for 3 Chloro 6 Methoxy 1h Pyrrolo 2,3 B Pyridine Research
Exploration of Novel Pyrrolopyridine Isomers and Fused Systems with Enhanced Research Utility
The exploration of different isomers and fused ring systems of pyrrolopyridine is a promising avenue for discovering compounds with novel biological activities. Pyrrolopyridines, also known as azaindoles, are bioisosteres of indoles and pyrrolopyrimidines, making them useful for structure-activity relationship (SAR) studies. nih.gov The core pyrrolopyridine structure consists of a pyrrole (B145914) ring fused to a pyridine (B92270) ring, resulting in six possible structural isomers. researchgate.net
Future research should focus on the synthesis and biological evaluation of various isomers, such as pyrrolo[3,2-b]pyridine, pyrrolo[3,4-c]pyridine, and pyrrolo[2,3-d]pyrimidine (a deazapurine). nih.govmdpi.comnih.gov For instance, derivatives of 1H-pyrrolo[3,2-b]pyridine have been investigated as selective negative allosteric modulators of the GluN2B subunit of the NMDA receptor. nih.gov Meanwhile, the pyrrolo[3,4-c]pyridine scaffold has been utilized to develop compounds with analgesic and sedative properties. nih.gov The pyrrolo[2,3-d]pyrimidine system is a key component of many nucleotides and has been explored for developing antitumor agents. mdpi.com By systematically exploring these and other fused systems, researchers can identify novel scaffolds with enhanced research utility.
Development of Highly Selective and Potent Modulators for Specific Molecular Targets
A significant challenge in the development of research tools is achieving high selectivity and potency for a specific molecular target. The pyrrolopyridine nucleus mimics the purine (B94841) ring of ATP, allowing derivatives to act as kinase inhibitors. nih.gov However, this similarity can also lead to non-selective inhibition. nih.gov The selectivity of these compounds is primarily determined by the various substituents attached to the azaindole core. nih.gov
Future efforts should be directed towards designing and synthesizing derivatives of 3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine that can selectively modulate specific biological targets. For example, pyrrolopyridine derivatives have been developed as potent inhibitors of fibroblast growth factor receptor (FGFR), Janus kinase 1 (JAK1), and colony-stimulating factor 1 receptor (CSF-1R). rsc.orgnih.govacs.org In one study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were found to have potent activity against FGFR1, 2, and 3. rsc.org Another study focused on designing novel JAK1 inhibitors using computational methods on a series of pyrrolopyridine derivatives to address the low potency and off-target effects of existing inhibitors. nih.gov
| Target | Pyrrolopyridine Derivative | Key Findings | Reference |
|---|---|---|---|
| FGFR1, 2, 3 | 1H-pyrrolo[2,3-b]pyridine derivatives | Compound 4h showed potent inhibitory activity with IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3, respectively. | rsc.org |
| JAK1 | Pyrrolopyridine derivatives | Computational design of new inhibitors to improve potency and reduce off-target effects. | nih.gov |
| CSF-1R | Pyrrolo[2,3-b]pyridine-based inhibitors | A novel inhibitor demonstrated an IC50 value of 49.41 nM. | acs.org |
| ENPP1 | Pyrrolopyrimidine and pyrrolopyridine derivatives | A potent inhibitor with an IC50 of 25.0 nM was discovered. | nih.gov |
Advancements in Asymmetric Synthesis and Chiral Resolution for Enantiomerically Pure Compounds
Many biologically active molecules are chiral, and their different enantiomers can have distinct pharmacological properties. Therefore, the development of methods for the asymmetric synthesis of pyrrolopyridine derivatives is crucial for obtaining enantiomerically pure compounds.
Future research should focus on applying modern asymmetric synthesis techniques to the this compound scaffold. This includes the use of chiral catalysts and reagents to control the stereochemistry of reactions. For instance, N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation has been used to prepare chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and with high enantioselectivities. rsc.org Another approach involves the asymmetric protonation of catalytically generated prochiral chloroenamines using chiral Brønsted acids to synthesize chiral vicinal chloroamines, which can be further converted to other chiral molecules. nih.gov These and other asymmetric methods can be adapted to produce enantiomerically pure derivatives of this compound for more precise biological studies.
Detailed Mechanistic Studies on Off-Target Interactions and Polypharmacology in Research Contexts
Future research should involve comprehensive studies to elucidate the off-target profiles of this compound derivatives. This can be achieved through a combination of computational and experimental approaches. For example, molecular docking and dynamics simulations can be used to predict potential off-target interactions. nih.gov These predictions can then be validated experimentally using techniques such as kinase profiling and cell-based assays. A deeper understanding of polypharmacology will enable researchers to design more selective compounds and to better understand the biological effects of existing ones.
Application of Artificial Intelligence and Machine Learning for De Novo Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery and can be powerful tools for designing and optimizing novel pyrrolopyridine derivatives. nih.gov These computational methods can be used to explore vast chemical spaces and predict the properties of new molecules, thereby accelerating the design-synthesis-test cycle. frontiersin.org
Future research should leverage AI and ML for the de novo design of compounds based on the this compound scaffold. Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to generate novel structures with desired properties. easpublisher.com Additionally, quantitative structure-activity relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of new compounds and guide their optimization. easpublisher.com The integration of AI and ML into the research workflow has the potential to significantly reduce the time and cost associated with discovering new research compounds. xjtlu.edu.cn
Strategies for Addressing Synthetic Tractability and Scalability in Research Quantities
Future research should focus on developing efficient and scalable synthetic routes to this compound and its derivatives. This includes the optimization of existing synthetic methods and the exploration of new synthetic strategies. For example, challenges in the deprotection steps of related pyrrolopyridine syntheses have been reported, highlighting the need for robust synthetic methodologies. nih.gov The development of synthetic routes that are amenable to scale-up will ensure a reliable supply of these compounds for research purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
